molecular formula C15H13ClN2O5 B5576381 ethyl 8-chloro-7-nitro-5-oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylate

ethyl 8-chloro-7-nitro-5-oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylate

Cat. No.: B5576381
M. Wt: 336.72 g/mol
InChI Key: JUNDUZGFJQOYRB-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-7-nitro-5-oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylate is a useful research compound. Its molecular formula is C15H13ClN2O5 and its molecular weight is 336.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.0512992 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

Ethyl 8-chloro-7-nitro-5-oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, it has been utilized in the synthesis of pyrrolo[1",2":1',6']pyrazino-[2',3':4,5]thieno[2,3-b]quinolines, showcasing a new fused pyrazine ring system with potential applications in material science and pharmacology (Bakhite et al., 1995). Similarly, ethyl 3-amino-4-(p-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate has been hydrolyzed and transformed into novel heterocyclo-thieno[2,3-b]quinoline derivatives, indicating the compound's role in expanding the library of heterocyclic chemistry (Awad et al., 1991).

Fluorescent Dyes for Liquid Crystal Displays

In another domain, ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, related to the this compound structure, have been synthesized as fluorescent dyes. These dyes demonstrated a very good orientation parameter in nematic liquid crystal, highlighting their potential for application in liquid crystal displays (LCDs), which could revolutionize display technologies with enhanced color properties and energy efficiency (Bojinov & Grabchev, 2003).

Novel Antibacterial Agents

Moreover, derivatives of this compound have been explored for their antibacterial activities. The synthesis of fused pyranoquinoline derivatives demonstrates the potential of these compounds as novel antibacterial agents, which is crucial in the fight against resistant bacterial strains. This research opens up new avenues for the development of effective antimicrobial therapies (Nahas & Abdel-Hafez, 2005).

Properties

IUPAC Name

ethyl 8-chloro-7-nitro-5-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5/c1-2-23-15(20)13-10-4-3-5-17(10)11-7-9(16)12(18(21)22)6-8(11)14(13)19/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNDUZGFJQOYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCN2C3=CC(=C(C=C3C1=O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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